3-Hydroxydecanoic acid, also known as myrmicacin, is a medium-chain fatty acid with the chemical formula C₁₀H₂₀O₃. It belongs to the class of β-hydroxycarboxylic acids []. Myrmicacin was first discovered in South American leaf-cutter ants (Myrmicinae) but is also found in royal jelly []. In scientific research, it is of interest for its potential herbicidal properties and its presence in various biological systems [].
The key feature of 3-hydroxydecanoic acid's structure is the 10-carbon chain (decanoic acid) with a hydroxyl group (OH) attached at the third carbon position (β-position) []. This hydroxyl group makes it a hydroxycarboxylic acid. The presence of the carboxylic acid group (COOH) at one end of the chain and the hydroxyl group mid-chain contributes to its polarity and potential for hydrogen bonding [].
3-hydroxydecanoic acid, like other carboxylic acids, can undergo esterification reactions with alcohols to form esters. Additionally, the presence of the hydroxyl group might allow for further functionalization reactions depending on the specific research goals.
Research suggests that myrmicacin acts as a herbicide by inhibiting seed germination. The exact mechanism is not fully understood, but it might involve disrupting plant hormone signaling or affecting metabolic processes essential for germination [].
The presence of 3-hydroxydecanoic acid in various organisms, including fruit flies (Drosophila melanogaster) and the plant Arabidopsis thaliana, suggests potential roles in biological processes. However, specific functions in these organisms require further investigation [].
3-Hydroxydecanoic acid (3-HDA), also known as 3-hydroxycapric acid, is a naturally occurring fatty acid []. It exists in two forms: (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid, which are stereoisomers of each other []. While both forms exist in nature, (R)-3-HDA seems to be the more prevalent form []. 3-HDA has been identified in honey produced by honeybees (Apis mellifera) []. Beyond its natural occurrence, 3-HDA can also be synthesized in the laboratory [].
3-HDA has been explored as a potential biomarker in various research areas. One study investigated its presence in the metabolite profiles of lactic acid bacteria found in grass silage []. Another study explored its potential as a biomarker for individual food intake in humans, where researchers used untargeted liquid chromatography-mass spectrometry (LC-MS) to analyze plasma samples []. These studies suggest that 3-HDA could be a valuable tool in research related to gut health and dietary patterns.